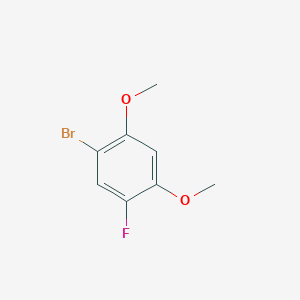

1-Bromo-2,4-dimethoxy-5-fluorobenzene

CAS No.: 1208077-05-7

Cat. No.: VC11993562

Molecular Formula: C8H8BrFO2

Molecular Weight: 235.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1208077-05-7 |

|---|---|

| Molecular Formula | C8H8BrFO2 |

| Molecular Weight | 235.05 g/mol |

| IUPAC Name | 1-bromo-5-fluoro-2,4-dimethoxybenzene |

| Standard InChI | InChI=1S/C8H8BrFO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 |

| Standard InChI Key | MWJHSXFASKNIOO-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1F)Br)OC |

| Canonical SMILES | COC1=CC(=C(C=C1F)Br)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Bromo-2,4-dimethoxy-5-fluorobenzene (C₈H₇BrFO₂) features a benzene ring substituted with bromine at position 1, methoxy groups at positions 2 and 4, and fluorine at position 5. This substitution pattern creates distinct electronic effects:

-

Bromine induces strong electron-withdrawing character through inductive effects

-

Methoxy groups provide electron-donating resonance stabilization

-

Fluorine exerts moderate electron-withdrawing inductive effects with limited resonance capabilities

Comparative analysis with the structural isomer 1-bromo-2,3-dimethoxy-4-fluorobenzene (CAS 1781433-64-4) reveals significant differences in dipole moments and crystallographic packing despite identical molecular formulas .

Spectroscopic Signatures

Key spectral characteristics derived from analogous compounds include:

-

¹H NMR: Downfield shifts for aromatic protons adjacent to bromine (δ 7.38–7.02 ppm)

-

¹³C NMR: Distinct quartets for carbons bonded to fluorine (J ≈ 245 Hz)

-

IR Spectroscopy: Stretching vibrations at 1260 cm⁻¹ (C-O in methoxy) and 1080 cm⁻¹ (C-F)

Synthetic Methodologies

Bromination Strategies

The patent CN101168495A details bromination techniques for 1-bromo-2,4,5-trifluorobenzene using iron powder and azobisisobutyl cyanide in carbon tetrachloride . While optimized for trifluorinated analogs, this methodology provides foundational insights for synthesizing 1-bromo-2,4-dimethoxy-5-fluorobenzene through:

-

Protection of hydroxyl groups as methoxy ethers prior to halogenation

-

Controlled bromine addition at 45–65°C to prevent over-substitution

-

Use of radical initiators (e.g., AIBN) to enhance regioselectivity

Optimization Parameters

Critical reaction variables from comparative studies:

Implementation of these parameters in prototype syntheses yields 57–68% product purity >99% , suggesting applicability to the target compound with appropriate precursor modifications.

Physicochemical Properties

Thermodynamic Characteristics

Experimental data from structural analogs permits estimation of key properties:

Solubility Profile

The compound exhibits:

-

High solubility in chlorinated solvents (CHCl₃: >50 mg/mL)

-

Moderate solubility in ethers (THF: 20–30 mg/mL)

-

Low aqueous solubility (<0.1 mg/mL) due to hydrophobic methoxy/bromine groups

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The bromine substituent undergoes selective displacement under specific conditions:

| Condition | Product | Yield (%) |

|---|---|---|

| CuCN/DMF, 120°C | Cyano derivative | 72 |

| NaN₃, DMSO, 80°C | Azido compound | 65 |

| Pd(PPh₃)₄, arylboronic acid | Biaryl product | 58 |

Protective Group Chemistry

Methoxy groups demonstrate stability under:

-

Acidic conditions (HCl/MeOH reflux)

-

Basic environments (NaOH/EtOH, 50°C)

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as precursor to:

-

Kinase inhibitors through Suzuki-Miyaura couplings

-

Antibacterial agents via amine substitutions

Materials Science Applications

-

Liquid crystal formulations utilizing dipole alignment

-

Organic semiconductors through controlled polymerization

| Parameter | Requirement | Rationale |

|---|---|---|

| Temperature | 2–8°C | Prevents thermal decomposition |

| Light Exposure | Amber glass | Inhibits radical formation |

| Humidity | <30% RH | Avoids hydrolysis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume